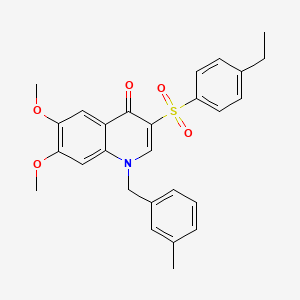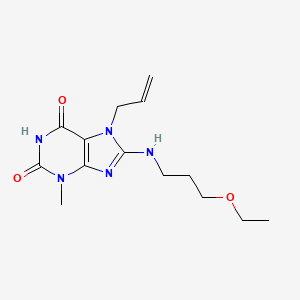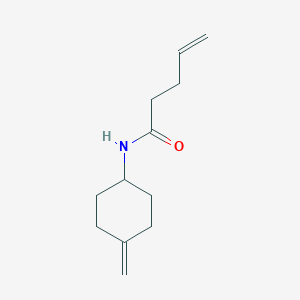![molecular formula C13H12N4O3S2 B2508412 3-méthyl-6-(((4-nitrophényl)thio)méthyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 923691-74-1](/img/structure/B2508412.png)
3-méthyl-6-(((4-nitrophényl)thio)méthyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one" is a heterocyclic molecule that belongs to the class of thiazolo[2,3-c][1,2,4]triazines. These compounds are of significant interest due to their diverse biological activities and potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of related thiazolo[2,3-c][1,2,4]triazine derivatives often involves multi-step reactions starting from simple precursors. For instance, a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid can afford 2-arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones . Similarly, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 6-methyl-1,2,4-triazine-3-thione-5-one has been used to synthesize 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives in aqueous media . These methods highlight the versatility of synthetic approaches to access the thiazolo[2,3-c][1,2,4]triazine scaffold.
Molecular Structure Analysis
The molecular structure of thiazolo[2,3-c][1,2,4]triazine derivatives has been characterized by various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structures of two regioisomeric compounds, 6-phenyl-2,3-dihydro-7H-1,3-thiazolo[3,2-b][1,2,4]triazin-7-one and 3-phenyl-6,7-dihydro-4H-1,3-thiazolo[2,3-c][1,2,4]triazin-4-one, have been determined, revealing details about their molecular conformations and packing in the solid state .
Chemical Reactions Analysis
Thiazolo[2,3-c][1,2,4]triazine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, heterocyclization reactions with hydrazine hydrate and phenylhydrazine can yield pyrazoline derivatives . Additionally, reactions with malononitrile in the presence of ammonium acetate can lead to the formation of 7-amino-9-(aryl)-3-methyl-2-oxo-2H-pyrido[2',3':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-8-carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[2,3-c][1,2,4]triazine derivatives are influenced by their molecular structure. These compounds often exhibit interesting biological activities, such as antibacterial and cytotoxic effects against various human cancer cell lines . The presence of substituents like the 4-nitrophenyl group can significantly affect these properties, as seen in related compounds . Additionally, some derivatives have been used as stabilizers for double base propellants, indicating their potential in material applications .
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris le composé en question, ont été étudiés pour leurs propriétés antivirales. Par exemple :
- Xue et al. ont synthétisé des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué et ont constaté qu'un composé présentait une activité inhibitrice contre le virus de la grippe A .
- Cihan-Üstündag et al. ont préparé des dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide, qui ont montré une activité antivirale puissante contre le virus Coxsackie B4 .
Activité anti-VIH
Les chercheurs ont exploré le potentiel anti-VIH de composés apparentés. Par exemple :
- Selvam et al. ont synthétisé des dérivés de 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidène)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène et les ont testés pour leur activité anti-VIH. Ces composés ont montré des effets inhibiteurs contre les souches du VIH-1 et du VIH-2 .
Nature hétérocyclique et importance médicinale
L'indole, avec sa structure benzopyrrole, joue un rôle crucial dans diverses molécules de médicaments synthétiques. Sa nature aromatique et sa réactivité de substitution électrophile en font un système hétérocyclique important. Les chercheurs continuent d'explorer les dérivés de l'indole pour de nouvelles possibilités thérapeutiques .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-6-[(4-nitrophenyl)sulfanylmethyl]-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-8-12(18)16-10(7-22-13(16)15-14-8)6-21-11-4-2-9(3-5-11)17(19)20/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARECETJBTABIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)C(CS2)CSC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)


![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)




![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)